molecular formula C10H7F2NO2 B13468732 4-(difluoromethoxy)-1H-indole-3-carbaldehyde

4-(difluoromethoxy)-1H-indole-3-carbaldehyde

Cat. No.: B13468732
M. Wt: 211.16 g/mol
InChI Key: KASOLNMDGBJMHI-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-difluoromethoxy-3-hydroxybenzaldehyde.

    O-Alkylation: The hydroxyl group of the starting material is alkylated using an appropriate alkylating agent.

    Oxidation: The alkylated product is then oxidized to introduce the aldehyde group.

    Cyclization: The oxidized product undergoes cyclization to form the indole ring structure.

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using efficient catalysts and reaction conditions to maximize yield and purity. Commonly used catalysts include transition metal catalysts, and the reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethoxy)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)aniline
  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
  • 4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde

Uniqueness

4-(Difluoromethoxy)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the difluoromethoxy group. This combination enhances its chemical stability and biological activity compared to other similar compounds. The indole ring structure is known for its wide range of biological activities, and the difluoromethoxy group further enhances these properties by increasing the compound’s lipophilicity and metabolic stability .

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

4-(difluoromethoxy)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-7-9(8)6(5-14)4-13-7/h1-5,10,13H

InChI Key

KASOLNMDGBJMHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)C(=CN2)C=O

Origin of Product

United States

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